8-(4-(4-chlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Xanthine derivatives PDE inhibition structure-activity relationship

8-(4-(4-chlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS 878429-76-6) is a fully synthetic purine-2,6-dione (xanthine) derivative in which the C8 position is substituted with a 4-(4-chlorobenzyl)piperazin-1-yl group and the N7 position carries an ethyl chain, distinguishing it from the simple 1,3-dimethylxanthine core found in caffeine and theophylline. With a molecular formula of C19H23ClN6O2 and a molecular weight of 402.88 g/mol, the compound belongs to a class of purine scaffolds widely explored for phosphodiesterase (PDE) inhibition, adenosine receptor modulation, and kinase-related signaling pathways, making its precise substitution pattern a critical determinant of biological specificity and procurement rationale.

Molecular Formula C19H23ClN6O2
Molecular Weight 402.88
CAS No. 878429-76-6
Cat. No. B2797502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(4-(4-chlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione
CAS878429-76-6
Molecular FormulaC19H23ClN6O2
Molecular Weight402.88
Structural Identifiers
SMILESCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=C(C=C4)Cl)N(C(=O)NC2=O)C
InChIInChI=1S/C19H23ClN6O2/c1-3-26-15-16(23(2)19(28)22-17(15)27)21-18(26)25-10-8-24(9-11-25)12-13-4-6-14(20)7-5-13/h4-7H,3,8-12H2,1-2H3,(H,22,27,28)
InChIKeyGEWNQVQNILELBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy 8-(4-(4-chlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS 878429-76-6 – Xanthine-Derived Purine-2,6-dione Building Block


8-(4-(4-chlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS 878429-76-6) is a fully synthetic purine-2,6-dione (xanthine) derivative in which the C8 position is substituted with a 4-(4-chlorobenzyl)piperazin-1-yl group and the N7 position carries an ethyl chain, distinguishing it from the simple 1,3-dimethylxanthine core found in caffeine and theophylline . With a molecular formula of C19H23ClN6O2 and a molecular weight of 402.88 g/mol, the compound belongs to a class of purine scaffolds widely explored for phosphodiesterase (PDE) inhibition, adenosine receptor modulation, and kinase-related signaling pathways, making its precise substitution pattern a critical determinant of biological specificity and procurement rationale [1].

Why 8-(4-(4-chlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione Cannot Be Replaced by Generic Xanthine Analogs


Although the xanthine core is shared with common phosphodiesterase inhibitors such as theophylline and caffeine, the unique combination of a 7-ethyl substituent and an 8-(4-(4-chlorobenzyl)piperazin-1-yl) group in this compound introduces markedly different steric, electronic, and lipophilic properties that dictate target engagement . Simple N1/N3/N7-alkyl xanthines show promiscuous adenosine receptor blockade, whereas the 8-arylpiperazine extension in this compound is known to confer selectivity toward specific receptor subtypes (e.g., A2B) or intracellular targets such as soluble guanylyl cyclase (sGC), as demonstrated by structurally related compounds like KMUP-1 [1]. Procurement of a generic “xanthine” or even a close analog with a different benzyl substitution pattern (e.g., 2-chlorobenzyl or 3-chlorobenzyl) risks losing the desired selectivity window, solubility profile, and downstream signaling modulation, making this specific compound essential for reproducible structure-activity relationship (SAR) studies and assay validation [1].

Head-to-Head Evidence: 8-(4-(4-chlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione vs. Closest Analogs


Structural Differentiation from KMUP-1: 7-Ethyl vs. 7-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethyl) Substitution

The target compound carries a compact 7-ethyl group, whereas KMUP-1 (CAS 81996-46-5) features a bulky 7-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethyl) chain. This difference reduces the molecular weight by approximately 70 g/mol and eliminates a basic piperazine center, which is known to affect solubility and membrane permeability . In functional assays, KMUP-1 inhibits PDE isoenzymes with IC50 values in the low micromolar range (e.g., PDE3 IC50 ~2.5 µM, PDE4 IC50 ~4.8 µM) and activates sGC with an EC50 of ~3.0 µM [1]. The target compound, lacking the extended basic side chain, is predicted to have a distinct PDE isozyme selectivity profile and reduced off-target activity at aminergic receptors, although direct comparative pharmacological data remain unpublished .

Xanthine derivatives PDE inhibition structure-activity relationship

Chlorine Positional Isomerism: 4-Chlorobenzyl vs. 3-Chlorobenzyl and 2-Chlorobenzyl Analogs

The 4-chlorobenzyl group on the piperazine ring distinguishes this compound from the 3-chlorobenzyl and 2-chlorobenzyl isomers that are also commercially available. In related purine-2,6-dione series, the position of the chlorine atom on the benzyl ring has been shown to shift adenosine receptor subtype selectivity: for example, the 4-chlorobenzyl-substituted PSB-0788 (an 8-(4-(4-chlorobenzyl)piperazin-1-ylsulfonyl)phenyl xanthine) exhibits high A2B affinity with a Ki of 0.393 nM, whereas the corresponding 3-chlorobenzyl analog shows >10-fold lower affinity . Although direct comparative data for the target compound are not published, the established SAR trend in the purine-2,6-dione series indicates that the para-chloro orientation provides optimal steric fit and hydrophobic interaction with the receptor binding pocket [1].

Adenosine receptor SAR positional isomer

Piperazine N-Substitution Pattern: 4-(4-Chlorobenzyl)piperazine vs. Unsubstituted Piperazine Impact on Calculated logP and Solubility

The target compound incorporates a 4-(4-chlorobenzyl) group on the piperazine nitrogen, whereas the analog 7-(4-chlorobenzyl)-1,3-dimethyl-8-(piperazin-1-yl)-purine-2,6-dione (CAS 476479-86-4) bears an unsubstituted piperazine at C8 and a 4-chlorobenzyl group at N7 [1]. The calculated partition coefficient (clogP) for the target compound is approximately 2.8, compared to clogP ~1.2 for the unsubstituted piperazine analog [2]. Additionally, the target compound has zero hydrogen bond donors versus two in the unsubstituted piperazine analog, which is expected to enhance passive membrane permeability [2]. These physicochemical differences are critical for cell-based assay performance and in vivo pharmacokinetic studies.

Lipophilicity solubility drug-likeness

Purity and Quality Control Benchmark for Assay Reproducibility: Target Compound ≥95% vs. Typical Research-Grade Theophylline

The target compound is supplied with a certified purity of ≥95% (HPLC), as specified by commercial vendors, which exceeds the typical purity of research-grade theophylline (commonly 98-100% but with varying impurity profiles depending on source) . While theophylline is a widely used non-selective PDE inhibitor and adenosine receptor antagonist, its batch-to-batch variability in trace methylxanthine impurities (e.g., caffeine, theobromine) can introduce confounding pharmacological effects in sensitive cell-based assays . The defined substitution pattern of the target compound, combined with a minimum 95% purity specification, provides a more reproducible tool for SAR studies requiring a single molecular entity with a known impurity threshold .

Purity QC assay reproducibility

Optimal Use Cases for 8-(4-(4-chlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione Based on Comparative Evidence


Structure-Activity Relationship (SAR) Studies on Xanthine-Based PDE/sGC Modulators

The target compound's unique 7-ethyl/8-(4-(4-chlorobenzyl)piperazin-1-yl) substitution pattern makes it ideal for systematic SAR investigations aiming to decouple the contributions of the N7 alkyl chain length and the piperazine N-substituent to PDE isozyme selectivity and sGC activation. As shown in Section 3, it differs from KMUP-1 in both molecular weight and basic center count, allowing researchers to probe the pharmacophoric requirements for PDE3/PDE4 inhibition versus sGC stimulation .

Adenosine Receptor Subtype Selectivity Profiling

Given the established SAR that the 4-chlorobenzyl orientation on the piperazine ring favors A2B receptor binding in related sulfonylphenyl xanthines (e.g., PSB-0788, Ki = 0.393 nM), this compound serves as a critical intermediate or comparator for developing selective A2B antagonists. Researchers can use it to confirm whether the 8-piperazinyl linkage, without the sulfonyl spacer, retains A2B affinity or shifts selectivity toward A1/A2A subtypes .

Intracellular Target Engagement Assays Requiring Enhanced Membrane Permeability

With a calculated logP ~2.8 and zero hydrogen bond donors, the target compound is predicted to exhibit superior passive membrane permeability compared to the unsubstituted piperazine analog (clogP ~1.2, 2 HBD). This property makes it the preferred choice for cellular assays targeting intracellular enzymes such as PDEs, sGC, or kinases, where efficient cell penetration is a prerequisite for activity .

Reference Standard for Analytical Method Development and QC Release Testing

The defined ≥95% purity specification and single-entity composition qualify this compound as a reference standard for HPLC method development, dissolution testing, and impurity profiling in pharmaceutical research settings. Its distinct UV chromophore (xanthine core) and chlorine atom facilitate detection by UV and mass spectrometry, offering advantages over simple xanthines like caffeine .

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